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molecular formula C7H14O2 B145652 Acrolein diethyl acetal CAS No. 3054-95-3

Acrolein diethyl acetal

Cat. No. B145652
M. Wt: 130.18 g/mol
InChI Key: MCIPQLOKVXSHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465671B1

Procedure details

After 10 ml of acrolein commercially available from Aldrich, Co. is dissolved in 50 ml of anhydroust ethanol, 19 ml of triethylorthoformate and p-toluene sulfonic acid are added to the solution, and the resulting mixture is allowed to reflux under a nitrogen atmosphere for 5 hours. After that, the resulting solution is cooled to a temperature of 5° C., extracted with diethyl ether, washed with 5% sodium bicarbonate (NaHCO3) aqueous solution, dried with anhydrous magnesium sulfate (MgSO4), and then evaporated under a reduced pressure to remove ethanol. Next, the material is fractionally distilled, thereby giving 8.4 g of 3,3-diethoxy-1-propene.
Name
acrolein
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=C)=O.C(O[CH:8]([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[CH2:13]([O:12][CH:8]([O:9][CH2:10][CH3:11])[CH:1]=[CH2:3])[CH3:14]

Inputs

Step One
Name
acrolein
Quantity
10 mL
Type
reactant
Smiles
C(=O)C=C
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed with 5% sodium bicarbonate (NaHCO3) aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethanol
DISTILLATION
Type
DISTILLATION
Details
Next, the material is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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